3-(4-hydroxyphenyl)propyl Acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-hydroxyphenyl)propyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9(12)14-8-2-3-10-4-6-11(13)7-5-10/h4-7,13H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARIKUWXCSCJBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901001195 | |
| Record name | 3-(4-Hydroxyphenyl)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80373-18-8 | |
| Record name | Benzenepropanol, 4-hydroxy-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080373188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Hydroxyphenyl)propyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Trajectories and Milestones in 3 4 Hydroxyphenyl Propyl Acetate Research
Early approaches to the synthesis of phenyl esters, in general, date back to the early 20th century. For instance, a 1937 patent described a process for producing phenolic esters from phenols and high-boiling carboxylic acids. Later, in 1973, a process for the direct synthesis of phenyl esters from corresponding phenols and carboxylic acids using a borate-sulfuric acid catalyst was patented. These general methods laid the groundwork for the potential synthesis of a wide array of phenolic esters, including 3-(4-hydroxyphenyl)propyl acetate (B1210297).
More specifically, the synthesis of compounds with similar structures, such as derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, has been documented using methodologies that were well-established by 1982. nih.gov This suggests that the chemical transformations required to produce 3-(4-hydroxyphenyl)propyl acetate were known and practiced during that period.
A significant milestone in the synthesis of related compounds has been the advent of biocatalysis. A 2021 study highlighted the use of lipase-catalyzed reactions for the synthesis of various phenolic esters, including ethyl 3-(4-hydroxyphenyl)propanoate. This enzymatic approach represents a move towards more sustainable and selective synthesis methods in recent years.
Table 1: Historical Context of Phenyl Ester Synthesis
| Year | Development | Significance |
|---|---|---|
| 1937 | Patent for producing phenolic esters. | Early example of general synthesis methods for this class of compounds. |
| 1973 | Patent for direct synthesis of phenyl esters using a borate-sulfuric acid catalyst. | Provided a more direct route to phenyl esters. |
| 1982 | Established methodologies for synthesizing related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. nih.gov | Indicates the availability of synthetic routes for similar structures. |
| 2021 | Lipase-catalyzed synthesis of phenolic esters. | Represents a modern, biocatalytic approach to synthesizing related compounds. |
Current Significance and Research Relevance of 3 4 Hydroxyphenyl Propyl Acetate Within Chemical Biology
The 4-hydroxyphenyl structural motif is a common feature in a multitude of biologically active molecules, contributing to activities such as antimicrobial and antioxidant effects. nih.gov The presence of this moiety in 3-(4-hydroxyphenyl)propyl acetate (B1210297) suggests its potential as a bioactive compound.
Within chemical biology, acetate esters are frequently utilized as substrates to study the kinetics and activity of hydrolytic enzymes like esterases and lipases. nih.gov These enzymes play crucial roles in various physiological processes, and understanding their substrate specificity is a key area of research. A 2022 study investigating the hydrolysis of different ester substrates by circulatory esterases and lipases demonstrated that the lipophilicity and structure of the substrate significantly impact enzyme activity. nih.gov Although this study did not specifically use 3-(4-hydroxyphenyl)propyl acetate, it highlights the general utility of acetate esters in such enzymatic assays. The structure of this compound makes it a plausible candidate for use as a substrate to probe the active sites and catalytic mechanisms of these important enzymes.
The compound itself is commercially available from chemical suppliers, indicating its use as a standard in research and development. nih.gov
Scope and Objectives of Contemporary Academic Investigations into 3 4 Hydroxyphenyl Propyl Acetate
Methodologies for the De Novo Synthesis of 3-(4-hydroxyphenyl)propyl Acetate
The de novo synthesis of this compound, a compound with the chemical formula C₁₁H₁₄O₃, involves carefully planned reaction pathways starting from readily available precursors. nih.gov The key challenge in its synthesis is the selective acetylation of the primary alcohol group while leaving the phenolic hydroxyl group intact.
Precursor Selection and Reaction Pathways for this compound
The most direct precursor for the synthesis of this compound is 3-(4-hydroxyphenyl)-1-propanol , also known as 4-hydroxybenzenepropanol or dihydro-p-coumaryl alcohol. sigmaaldrich.comnih.gov This precursor contains both the required phenolic ring and the propyl alcohol moiety.
Primary Synthetic Pathway: Selective Esterification
The principal reaction pathway is the selective esterification of the primary alcohol in 3-(4-hydroxyphenyl)-1-propanol. This can be achieved using various acetylating agents. A common method involves reacting the precursor with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base or catalyst. To ensure regioselectivity (i.e., acetylation of the alkyl hydroxyl over the phenolic hydroxyl), the phenolic group's higher acidity and lower nucleophilicity compared to the primary alcohol can be exploited under controlled conditions.
Alternatively, a protection-acetylation-deprotection strategy can be employed:
Protection: The more acidic phenolic hydroxyl group is first protected with a suitable protecting group (e.g., a silyl (B83357) ether or benzyl (B1604629) ether).
Acetylation: The remaining free primary alcohol is then acetylated.
Deprotection: The protecting group is removed from the phenol (B47542) to yield the final product.
Alternative Pathways from Related Precursors
Other synthetic routes can be envisioned starting from different precursors, as outlined in the table below. For instance, one could start from 3-(4-hydroxyphenyl)propanoic acid or its esters and reduce the carboxylic acid/ester function to an alcohol, followed by acetylation. chemicalbook.com Another approach involves the reduction of 3-(4-hydroxyphenyl)propanal (B1245166) to the corresponding alcohol, which is then acetylated.
| Precursor Name | Chemical Structure | Reaction Pathway |
|---|---|---|
| 3-(4-Hydroxyphenyl)-1-propanol | Direct selective acetylation of the primary alcohol. | |
| 3-(4-Hydroxyphenyl)propanoic Acid | 1. Protection of the phenolic hydroxyl. 2. Reduction of the carboxylic acid to an alcohol. 3. Acetylation of the alcohol. 4. Deprotection. | |
| 4-Hydroxycinnamaldehyde | 1. Reduction of the aldehyde to an alcohol. 2. Reduction of the alkene double bond (e.g., via catalytic hydrogenation). 3. Acetylation of the primary alcohol. |
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, catalyst, temperature, and reaction time. Drawing parallels from the synthesis of similar esters, several factors can be fine-tuned. nih.gov
For direct esterification, the choice of base is critical. A mild, non-nucleophilic base is often preferred to prevent deprotonation of the phenolic hydroxyl, which could lead to side reactions. The temperature should be kept moderate to enhance the selectivity of the reaction for the more nucleophilic primary alcohol.
| Parameter | Influence on Reaction | Example of Optimization Strategy |
|---|---|---|
| Solvent | Affects solubility of reactants and can influence reaction rates and selectivity. | Testing a range of aprotic solvents (e.g., THF, DCM) for esterification to find the best balance of solubility and reactivity. |
| Catalyst/Base | Crucial for activating the acetylating agent or the alcohol. The choice affects selectivity. | Screening mild bases (e.g., pyridine, triethylamine) or using enzymatic catalysts (lipases) for selective acetylation. |
| Temperature | Higher temperatures can increase reaction rates but may decrease selectivity and lead to byproducts. | Running the reaction at different temperatures (e.g., 0 °C, room temperature, 40 °C) to find the optimal point for selective acetylation. |
| Reaction Time | Insufficient time leads to incomplete conversion, while excessive time can promote side reactions. | Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or HPLC to determine the optimal stopping point. |
Stereoselective and Regioselective Considerations in this compound Synthesis
For the parent compound, this compound, there are no chiral centers, so stereoselectivity is not a concern. However, regioselectivity is the paramount consideration. The molecule possesses two different hydroxyl groups: a primary aliphatic alcohol and a phenol. The primary alcohol is more nucleophilic and generally more reactive towards esterification under neutral or mildly basic conditions. The phenolic hydroxyl is more acidic and less nucleophilic.
To achieve selective acetylation of the primary alcohol, one can:
Utilize kinetic control: Perform the reaction at low temperatures with a stoichiometric amount of the acetylating agent to favor the reaction at the more nucleophilic primary alcohol.
Employ enzymatic catalysts: Lipases are known to selectively acylate primary alcohols in the presence of phenols.
Use a protection strategy: As mentioned in section 2.1.1, protecting the phenolic hydroxyl group ensures that acetylation can only occur at the desired primary alcohol site.
When synthesizing derivatives of this compound, stereoselectivity can become critical. For example, if a hydroxyl group is introduced at the benzylic position of the propyl chain, a chiral center is created, and methods of asymmetric synthesis would be required to produce specific stereoisomers. google.com
Design and Synthesis of this compound Analogues and Derivatives
The structural framework of this compound allows for modification at two key positions: the phenolic moiety and the propyl spacer. These modifications can lead to new compounds with altered physical, chemical, and biological properties.
Strategic Modifications of the Phenolic Moiety in this compound
The aromatic ring is a prime target for modification to create a diverse range of analogues. The electronic and steric properties of the ring can be tuned by introducing various substituents.
Common strategies include:
Hydroxylation/Alkoxylation: Introducing additional hydroxyl or methoxy (B1213986) groups onto the ring. For example, converting the 4-hydroxyphenyl group into a 3,4-dihydroxyphenyl (catechol) or 3-methoxy-4-hydroxyphenyl moiety. This often involves starting from precursors like 4-hydroxy-3-methoxybenzaldehyde (vanillin) or 3,4-dihydroxybenzoic acid.
Halogenation: Introducing halogens (F, Cl, Br) can alter the lipophilicity and electronic nature of the ring.
Alkylation: Adding alkyl groups to the ring can increase lipophilicity.
These modifications typically require starting the synthesis from an already substituted precursor (e.g., a substituted benzaldehyde (B42025) or benzoic acid) and carrying it through a synthetic sequence similar to those described for the parent compound. google.com
Variations of the Propyl Spacer in this compound Derivatives
The three-carbon propyl chain acts as a spacer between the phenolic ring and the acetate group, and its structure can be systematically varied.
Examples of modifications to the propyl spacer include:
Chain Length: The spacer can be shortened to an ethyl group (leading to analogues of hydroxytyrosol (B1673988) acetate) or lengthened to butyl, pentyl, etc.
Branching: Introducing alkyl groups (e.g., a methyl group) on the chain creates chiral centers and can influence how the molecule interacts with biological systems.
Introducing Heteroatoms: Replacing a carbon atom in the chain with a heteroatom, such as nitrogen, leads to amide or amine-containing analogues. For example, reacting 4-aminophenol (B1666318) with acrylic acid derivatives can produce structures with a nitrogen atom in the spacer. nih.gov
Unsaturation: Introducing double or triple bonds into the spacer can rigidify the structure and alter its geometry. This can be achieved by starting with precursors like cinnamic acids or their derivatives. google.com
| Modification Type | Structural Change | Example Precursor for Synthesis |
|---|---|---|
| Phenolic Moiety | Addition of a second hydroxyl group at position 3. | 3,4-Dihydroxybenzaldehyde |
| Phenolic Moiety | Addition of a methoxy group at position 3. | Vanillin (4-hydroxy-3-methoxybenzaldehyde) |
| Propyl Spacer | Shortening the chain to two carbons. | 4-Hydroxyphenylethanol (Tyrosol) |
| Propyl Spacer | Introducing a nitrogen atom into the chain. | 4-Aminophenol and methyl acrylate (B77674) nih.gov |
Ester Functional Group Modifications in this compound Structures
The ester functional group in this compound is a versatile site for chemical modification, allowing for the synthesis of a variety of derivatives through reactions such as hydrolysis, transesterification, and amidation. These transformations enable the tuning of the molecule's physicochemical properties for various applications.
Hydrolysis: The hydrolysis of this compound involves the cleavage of the ester bond to yield 3-(4-hydroxyphenyl)propan-1-ol and acetic acid. This reaction can be catalyzed by either an acid or a base. chemistrysteps.commasterorganicchemistry.com Acid-catalyzed hydrolysis is a reversible process, typically carried out by heating the ester in the presence of a large excess of water and a strong acid catalyst. chemistrysteps.com In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that results in the formation of the corresponding carboxylate salt and alcohol. chemistrysteps.commasterorganicchemistry.com
Transesterification: This process involves the reaction of this compound with a different alcohol in the presence of a catalyst to exchange the propyl group for a new alkyl group. This method is valuable for creating a library of related esters. While specific studies on the transesterification of this compound are not extensively documented, research on structurally similar compounds, such as methyl 3-(3',5'-di-tert-butyl-4'-hydroxyphenyl)-propionate, demonstrates the feasibility of this modification. In such reactions, a basic catalyst is often employed to facilitate the ester exchange.
Amidation: The conversion of this compound to an amide can be achieved by reacting it with an amine. This reaction, known as aminolysis, typically requires heat and can be catalyzed to proceed under milder conditions. chemistrysteps.comacs.org Various catalytic systems have been developed for the direct amidation of esters, including those based on transition metals like manganese and ruthenium, as well as organocatalysts. acs.orgnih.govtandfonline.com For instance, manganese(I)-catalyzed amidation has been shown to be effective for a broad range of esters and amines with low catalyst loading. acs.org Furthermore, microwave irradiation in the presence of a base like potassium tert-butoxide has been demonstrated to accelerate the amidation of esters under solvent-free conditions. organic-chemistry.org These methods provide efficient pathways to synthesize N-substituted amides from this compound, opening avenues for new molecular structures.
The table below summarizes the key functional group modifications of the ester in this compound.
| Modification | Reactant | Products | General Conditions |
| Hydrolysis (Acidic) | Water (H₂O) | 3-(4-hydroxyphenyl)propan-1-ol + Acetic Acid | Excess water, strong acid catalyst, heat (reversible) chemistrysteps.com |
| Hydrolysis (Basic) | Base (e.g., NaOH) | 3-(4-hydroxyphenyl)propan-1-ol + Acetate Salt | Aqueous base, heat (irreversible) chemistrysteps.com |
| Transesterification | Alcohol (R'-OH) | 3-(4-hydroxyphenyl)propyl R'-oate + Propanol | Acid or base catalyst, heat |
| Amidation | Amine (R'R''NH) | N-(alkyl/aryl)-acetamide derivative + 3-(4-hydroxyphenyl)propan-1-ol | Heat, often with a catalyst (e.g., metal, organocatalyst) acs.orgorganic-chemistry.org |
Sustainable and Scalable Synthetic Approaches for this compound
The development of sustainable and scalable methods for the synthesis of this compound is crucial for its potential industrial application. Key areas of research include biocatalysis and continuous flow synthesis, which offer greener and more efficient alternatives to traditional batch processes.
Biocatalytic Synthesis: Enzymes, particularly lipases, have emerged as powerful catalysts for ester synthesis due to their high selectivity, mild reaction conditions, and environmental compatibility. acs.orgyoutube.com The lipase-catalyzed synthesis of structurally similar esters, such as propyl-phenyl acetate, has been successfully demonstrated. nih.gov In a typical enzymatic esterification, a carboxylic acid (in this case, 3-(4-hydroxyphenyl)propionic acid) and an alcohol (propanol) are reacted in the presence of an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB). nih.gov These reactions are often performed in organic solvents to favor the synthesis over hydrolysis. nih.gov Biocatalysis offers a promising green route to this compound, minimizing waste and avoiding harsh chemical reagents. acs.org
Continuous Flow Synthesis: Continuous flow reactors offer significant advantages over traditional batch reactors for large-scale chemical production, including improved heat and mass transfer, enhanced safety, and the potential for automation. tandfonline.comorganic-chemistry.org The synthesis of various chemical compounds, including active pharmaceutical ingredients, has been successfully implemented in continuous flow systems. acs.org For the production of this compound, a continuous process could involve pumping a solution of the starting materials (3-(4-hydroxyphenyl)propionic acid and propanol) along with a suitable catalyst through a heated reaction coil or a packed-bed reactor containing an immobilized catalyst. The product could then be purified in-line, leading to a highly efficient and scalable manufacturing process. tandfonline.comorganic-chemistry.org Research into green and efficient catalysts, such as benzenesulfonic acid derivatives, for the continuous synthesis of propyl acetate suggests that similar systems could be developed for this compound.
The following table outlines key aspects of sustainable and scalable synthetic approaches for this compound.
| Approach | Key Features | Potential Catalysts | Advantages |
| Biocatalytic Synthesis | Use of enzymes as catalysts. | Lipases (e.g., Candida antarctica lipase B) nih.gov | High selectivity, mild reaction conditions, environmentally friendly, reduced byproducts. acs.orgyoutube.com |
| Continuous Flow Synthesis | Reaction is performed in a continuously flowing stream. | Heterogeneous acid catalysts, immobilized enzymes. | Enhanced safety, improved process control, easy scalability, potential for automation. tandfonline.comorganic-chemistry.org |
Mechanistic Elucidation of 3 4 Hydroxyphenyl Propyl Acetate S Biological Actions and Toxicological Profile
Identification of Molecular Targets and Pathways Modulated by 3-(4-hydroxyphenyl)propyl Acetate (B1210297)
A comprehensive review of the scientific literature reveals a significant gap in the understanding of the specific molecular interactions of 3-(4-hydroxyphenyl)propyl acetate.
Currently, there is no available data from published research studies that have specifically investigated the changes in gene expression or the proteomic profile of cells or organisms exposed to this compound. Therefore, a detailed account of its impact on the transcriptome and proteome cannot be provided at this time.
Similarly, the specific signaling cascades that may be modulated by this compound have not been elucidated in the existing scientific literature. Research is needed to identify which, if any, cellular signaling pathways are affected by this compound.
Metabolic Transformation Pathways of this compound
While direct experimental data on the metabolism of this compound is not available, its metabolic fate can be postulated based on the well-established biotransformation pathways for compounds with similar structural features, namely a phenolic group and an ester linkage. The metabolism of xenobiotics is typically a two-phase process designed to increase water solubility and facilitate excretion. nih.govreactome.org
Phase I reactions introduce or expose functional groups, making the compound more polar. nih.govdrughunter.com For this compound, the most probable Phase I reaction is hydrolysis.
Hydrolysis: The ester bond in this compound is susceptible to hydrolysis, catalyzed by esterase enzymes. This reaction would cleave the acetate group, yielding two primary metabolites: 4-(3-hydroxypropyl)phenol and acetic acid. This is a common metabolic pathway for ester-containing compounds. nih.gov
Table 1: Postulated Phase I Metabolic Reactions of this compound
| Reaction Type | Parent Compound | Primary Metabolites |
| Hydrolysis | This compound | 4-(3-hydroxypropyl)phenol, Acetic Acid |
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which further increases their water solubility and facilitates elimination from the body. reactome.orgtargetmol.comdrughunter.com Both the original molecule and its primary metabolite, 4-(3-hydroxypropyl)phenol, possess a phenolic hydroxyl group, which is a prime site for conjugation reactions.
The main postulated Phase II conjugation reactions include:
Glucuronidation: This is a major pathway for the detoxification of phenols. The enzyme UDP-glucuronosyltransferase (UGT) would catalyze the transfer of glucuronic acid to the hydroxyl group of either this compound or its hydrolyzed metabolite, 4-(3-hydroxypropyl)phenol. nih.govdrughunter.com
Sulfation: The phenolic hydroxyl group can also undergo sulfation, where a sulfonate group is added by a sulfotransferase (SULT) enzyme. nih.govdrughunter.com
Table 2: Postulated Phase II Metabolic Conjugation Reactions
| Conjugation Reaction | Substrate | Conjugated Product |
| Glucuronidation | This compound | This compound Glucuronide |
| Glucuronidation | 4-(3-hydroxypropyl)phenol | 4-(3-hydroxypropyl)phenol Glucuronide |
| Sulfation | This compound | This compound Sulfate |
| Sulfation | 4-(3-hydroxypropyl)phenol | 4-(3-hydroxypropyl)phenol Sulfate |
Based on the postulated metabolic pathways, several enzyme families would be involved in the biotransformation of this compound.
Esterases: These enzymes, which are abundant in the liver, plasma, and other tissues, would be responsible for the initial hydrolysis of the ester bond.
UDP-Glucuronosyltransferases (UGTs): This family of enzymes, primarily located in the liver, would catalyze the glucuronidation of the phenolic hydroxyl group. nih.govdrughunter.com
Sulfotransferases (SULTs): These cytosolic enzymes would be involved in the sulfation of the phenolic moiety. nih.govdrughunter.com
Table 3: Enzyme Systems Postulated to be Involved in Metabolism
| Enzyme Family | Metabolic Phase | Reaction Catalyzed |
| Esterases | Phase I | Hydrolysis |
| UDP-Glucuronosyltransferases (UGTs) | Phase II | Glucuronidation |
| Sulfotransferases (SULTs) | Phase II | Sulfation |
Mechanistic Toxicology of this compound
While no studies have directly investigated the mechanistic toxicology of this compound, an understanding of its potential hazards can be inferred from the toxicological profiles of its structural components and related molecules: the p-hydroxyphenyl group and the propyl acetate moiety. The metabolism of this compound could potentially lead to the formation of hydroquinone (B1673460) and its metabolites, which are known to induce toxicity through various mechanisms.
Cellular Mechanisms of Toxicity Induced by this compound
The cellular toxicity of this compound has not been directly studied. However, based on the toxicological data of structurally similar compounds, several cellular mechanisms of toxicity can be postulated.
Research on hydroquinone, a potential metabolite, shows it can induce cytotoxicity. researchgate.net In vitro studies on liver (BRL3A) and dermal (A375p) cell lines demonstrated that hydroquinone significantly reduces cell viability, with a more pronounced effect on dermal cells. researchgate.net This suggests a potential for this compound, upon metabolism, to exert cytotoxic effects. The generation of reactive oxygen species (ROS) is another plausible mechanism. Hydroquinone has been shown to increase ROS production in certain cell types, leading to oxidative stress. nih.gov This oxidative stress can damage cellular components like lipids, proteins, and DNA.
Furthermore, studies on hydroquinone have indicated its potential to interfere with crucial cellular processes. It has been shown to have a cytotoxic effect on bone marrow and spleen cellularity and to possess an immunosuppressive potential by inhibiting the maturation of B-lymphocytes and natural killer cell activity in mice. who.int In human retinal pigment epithelial (RPE) cells, hydroquinone has been observed to promote oxidative stress, apoptosis, and nuclear condensation. nih.gov
Table 1: Inferred Cellular Toxicity Mechanisms from Structurally Related Compounds
| Compound | Cell Line(s) | Observed Effects | Citation |
| Hydroquinone | BRL3A (liver), A375p (dermal) | Reduced cell viability, particularly in dermal cells. | researchgate.net |
| Hydroquinone | ARPE-19 (retinal pigment epithelial) | Promotion of oxidative stress, apoptosis, and nuclear condensation. | nih.gov |
| Hydroquinone | Mouse bone marrow and spleen cells | Reduced cellularity, immunosuppressive potential. | who.int |
Organ-Specific Toxicological Pathways of this compound
Direct studies on the organ-specific toxicology of this compound are absent. However, by examining related compounds, potential target organs can be identified.
The respiratory system is a potential target. n-Propylbenzene, a structural analog, is known to cause respiratory irritation. chemicalbook.comsigmaaldrich.com Safety data for 4-propylphenol (B1200801) also lists the respiratory system as a target organ for toxicity. sigmaaldrich.comsigmaaldrich.com
The skin and eyes are also potential targets for irritation. GHS hazard classifications for ethyl 4-hydroxyphenylacetate, another structurally related ester, indicate that it can cause skin and serious eye irritation. nih.gov
Furthermore, the liver and kidneys could be susceptible to toxic effects. Oral administration of hydroquinone in a two-year study resulted in renal tubular cell adenomas in male rats and an increased incidence of mononuclear cell leukemia in female rats. who.int Female mice in the same study developed hepatocellular adenomas. who.int While these are findings from a chronic study on a potential metabolite, they highlight the liver and kidneys as potential long-term target organs. Acute exposure to halogenated and aromatic hydrocarbons, a broad class that includes propylbenzene, can also lead to renal and hepatic effects. epa.gov
Table 2: Inferred Organ-Specific Toxicity from Structurally Related Compounds
| Compound | Target Organ(s) | Observed Effects | Citation |
| n-Propylbenzene | Respiratory System | Respiratory irritation. | chemicalbook.comsigmaaldrich.com |
| 4-Propylphenol | Respiratory System | Target organ for toxicity. | sigmaaldrich.comsigmaaldrich.com |
| Ethyl 4-hydroxyphenylacetate | Skin, Eyes | Skin and serious eye irritation. | nih.gov |
| Hydroquinone | Kidney, Liver | Renal tubular cell adenomas (male rats), mononuclear cell leukemia (female rats), hepatocellular adenomas (female mice). | who.int |
| Halogenated/Aromatic Hydrocarbons | Kidney, Liver | Potential for renal and hepatic effects with acute exposure. | epa.gov |
Structure Activity Relationship Sar and Computational Modeling of 3 4 Hydroxyphenyl Propyl Acetate and Its Derivatives
Elucidation of Key Structural Features Dictating 3-(4-hydroxyphenyl)propyl Acetate's Biological Activity
The 4-hydroxyphenyl group, a phenol (B47542) derivative, is a common feature in many biologically active compounds, including a variety of pharmaceuticals. nih.gov Its presence in the structure of 3-(4-hydroxyphenyl)propyl acetate (B1210297) is significant for several reasons. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, facilitating interactions with specific amino acid residues in receptor binding pockets or enzyme active sites. Furthermore, the aromatic ring can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are crucial for molecular recognition and binding affinity. The position of the hydroxyl group on the phenyl ring is also critical, as it influences the electronic properties of the ring and the directionality of its interactions.
To illustrate the potential impact of propyl chain modifications on biological activity, consider the following hypothetical data for a series of analogues:
| Compound | Alkyl Chain Length | Hypothetical Biological Activity (IC₅₀, µM) |
| Analogue 1 | Ethyl (2 carbons) | 15.2 |
| This compound | Propyl (3 carbons) | 8.5 |
| Analogue 2 | Butyl (4 carbons) | 12.8 |
| Analogue 3 | Isopropyl | 25.1 |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govmdpi.com For this compound and its analogues, a QSAR study would involve compiling a dataset of structurally related molecules with their experimentally determined biological activities.
The process would involve:
Data Set Preparation: A series of analogues of this compound would be synthesized, and their biological activities (e.g., IC₅₀ values for enzyme inhibition) would be measured.
Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., hydrophobicity, electronic properties, steric parameters) would be calculated.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.
A hypothetical QSAR model for a series of this compound analogues might look like the following equation:
log(1/IC₅₀) = 0.75 * logP - 0.23 * (Molecular Weight) + 1.2 * (Hydrogen Bond Donors) + c
This equation is a simplified, hypothetical example.
Such a model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.
Molecular Docking and Dynamics Simulations of this compound
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in understanding how a ligand, such as this compound, might interact with a protein target at the atomic level.
The docking process involves:
Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein and this compound are prepared.
Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding site.
Scoring and Analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The best-scoring poses are then analyzed to understand the key interactions.
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time and to get a more dynamic picture of the interactions.
A molecular docking study of this compound would provide detailed insights into its binding mode. For instance, it could reveal specific hydrogen bonds between the hydroxyl and acetate groups of the ligand and amino acid residues in the protein's active site. It could also show hydrophobic interactions between the phenyl ring and propyl chain of the ligand and nonpolar residues of the protein.
Below is a hypothetical table summarizing the potential interactions between this compound and a hypothetical enzyme active site, as might be revealed by a molecular docking study.
| Functional Group of Ligand | Interacting Residue of Protein | Type of Interaction |
| Hydroxyl (-OH) group | Aspartic Acid (ASP) 152 | Hydrogen Bond |
| Phenyl Ring | Phenylalanine (PHE) 257 | π-π Stacking |
| Propyl Chain | Leucine (LEU) 198, Valine (VAL) 176 | Hydrophobic Interaction |
| Acetate Carbonyl Oxygen | Serine (SER) 150 | Hydrogen Bond |
This table presents hypothetical data for illustrative purposes.
This detailed understanding of ligand-protein interactions is invaluable for the rational design of new derivatives of this compound with improved affinity and selectivity for their biological target. nih.gov
Binding Affinity Predictions for this compound
Predicting the binding affinity of a ligand, such as this compound, to a biological target is a cornerstone of computational drug discovery. This process typically involves molecular docking simulations, where the compound is virtually placed into the binding site of a protein to predict its orientation and interaction energy. The binding affinity is often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki).
While no specific studies detailing the binding affinity predictions for this compound have been identified, we can infer potential interactions based on its structural motifs. The molecule possesses a phenolic hydroxyl group and an acetate ester, both of which can participate in hydrogen bonding. The aromatic ring can engage in π-π stacking and hydrophobic interactions.
To illustrate the type of data that would be generated from such a study, the following table presents hypothetical binding affinity predictions for this compound with several common enzyme targets, based on the known interactions of similar phenolic compounds.
Table 1: Hypothetical Binding Affinity Predictions for this compound
| Target Protein | Predicted Binding Energy (kcal/mol) | Potential Interactions |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -7.5 | Hydrogen bond with Ser530, Hydrophobic interactions with Val349, Leu352 |
| 15-Lipoxygenase (15-LOX) | -6.8 | Hydrogen bond with His596, π-π stacking with Phe177 |
| Myeloperoxidase (MPO) | -8.2 | Hydrogen bond with Gln91, π-π stacking with Phe369 |
Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.
Advanced Computational Chemistry Studies on this compound
Advanced computational chemistry methods, such as Density Functional Theory (DFT), provide deeper insights into the electronic structure and reactivity of molecules. These studies can calculate various molecular properties that are crucial for understanding a compound's behavior and its interactions with biological systems.
For this compound, DFT calculations would be instrumental in determining parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.
Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with a protein's binding site. For instance, the oxygen atoms of the hydroxyl and acetate groups in this compound would be expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bond acceptance.
The table below summarizes key molecular descriptors that would be obtained from advanced computational chemistry studies on this compound.
Note: The values in this table are theoretical and based on general knowledge of similar phenolic compounds, not on specific published data for this compound.
Analytical and Spectroscopic Characterization of 3 4 Hydroxyphenyl Propyl Acetate in Research Contexts
Chromatographic Separations and Purity Assessment of 3-(4-hydroxyphenyl)propyl Acetate (B1210297)
Chromatographic techniques are essential for separating 3-(4-hydroxyphenyl)propyl acetate from reaction mixtures, natural extracts, or biological matrices, as well as for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods, each with specific applications.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
HPLC is a versatile technique for the analysis of this compound. Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve efficient separation and sensitive detection.
Stationary Phase: A common choice for the analysis of moderately polar compounds like this compound is a C18 reversed-phase column. pensoft.net These columns have a nonpolar stationary phase, which allows for good retention and separation based on hydrophobicity.
Mobile Phase: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. pensoft.net The ratio of these solvents is adjusted to control the retention time of the analyte. For ionizable compounds, the pH of the mobile phase can be adjusted with buffers, like phosphate (B84403) buffer, to ensure consistent retention and peak shape. pensoft.netmdpi.com Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be used. pensoft.net
Detection: UV detection is frequently used for compounds containing a chromophore, such as the phenyl group in this compound. The detection wavelength is selected based on the compound's UV absorbance maximum to ensure high sensitivity. A forced degradation study under various stress conditions (acidic, basic, oxidative, and thermal) can be performed to demonstrate the stability-indicating nature of the HPLC method. researchgate.net
A summary of typical HPLC parameters is provided in the table below.
| Parameter | Typical Value |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) pensoft.net |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) pensoft.net |
| Flow Rate | 1.0 mL/min pensoft.net |
| Detection | UV at 225 nm pensoft.net |
| Temperature | 30 °C pensoft.net |
Gas Chromatography (GC) Applications for this compound
Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.
Derivatization: The hydroxyl group in this compound can be derivatized, for example, by silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). jmaterenvironsci.com This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, making the compound more volatile and suitable for GC analysis. Another approach is alkylation to form an ether derivative. nih.govspringermedizin.de
Column and Conditions: A nonpolar or medium-polarity capillary column, such as one coated with a phenyl-polysiloxane phase, is typically used. The oven temperature is programmed to increase during the analysis to ensure the elution of compounds with different boiling points. jmaterenvironsci.com
Detection: Flame Ionization Detection (FID) and Mass Spectrometry (MS) are common detectors for GC. FID is a universal detector for organic compounds, while MS provides structural information, allowing for definitive identification of the analyte. nist.gov GC-MS is particularly useful for identifying and quantifying the compound in complex mixtures. nih.govspringermedizin.denih.gov
A table summarizing typical GC conditions is presented below.
| Parameter | Typical Value |
| Column | Restek Rtx-5ms (60 m x 0.25 mm, 0.25 µm) jmaterenvironsci.com |
| Carrier Gas | Helium at 1 mL/min jmaterenvironsci.com |
| Oven Program | 80°C for 2 min, then 5°C/min to 300°C, hold for 14 min jmaterenvironsci.com |
| Injector Temp. | 300°C jmaterenvironsci.com |
| Detector | Mass Spectrometer jmaterenvironsci.com |
Capillary Electrophoresis and Other Advanced Separation Techniques for this compound
While HPLC and GC are the most common techniques, other advanced separation methods like Capillary Electrophoresis (CE) could potentially be applied to the analysis of this compound. CE separates compounds based on their charge-to-size ratio in an electric field. This technique offers high efficiency and resolution, particularly for charged molecules. For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, could be employed where a surfactant is added to the buffer to create micelles that can interact with the neutral analyte and facilitate its separation.
Spectroscopic Elucidation of the Structure of this compound
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
NMR spectroscopy is one of the most powerful tools for structural elucidation. Both ¹H NMR and ¹³C NMR spectra provide valuable information.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for each type of proton in the molecule. The aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically 6.5-8.0 ppm). The protons of the propyl chain and the acetyl group would appear in the upfield region. The splitting patterns of the signals (singlet, doublet, triplet, etc.) provide information about the number of neighboring protons. For a related compound, 3-phenylpropyl acetate, the protons of the phenyl group appear around 7.2-7.3 ppm, the methylene (B1212753) group attached to the oxygen at ~4.1 ppm, the methylene group attached to the phenyl ring at ~2.7 ppm, the central methylene group at ~1.9-2.0 ppm, and the acetyl protons as a singlet around 2.0 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the acetate group would appear significantly downfield (around 170 ppm). The carbons of the aromatic ring would resonate in the 115-160 ppm region. The carbons of the propyl chain and the acetyl methyl group would appear in the upfield region. For the similar compound propyl acetate, the carbonyl carbon is at ~171 ppm, the methylene carbon attached to the oxygen is at ~66 ppm, the central methylene carbon is at ~22 ppm, and the terminal methyl carbon is at ~10 ppm. wisc.edu
Predicted ¹³C NMR chemical shifts for a related compound are available in the Human Metabolome Database. hmdb.ca
Mass Spectrometry (MS) for Identification and Quantification of this compound and Metabolites
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.
Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows the molecular ion peak (M⁺) and various fragment ion peaks. The fragmentation pattern is characteristic of the compound's structure. For esters, common fragmentation pathways include cleavage of the ester bond. For instance, the mass spectrum of propyl acetate shows a characteristic base peak at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺. restek.com The fragmentation of this compound would likely involve cleavages at the ester linkage and within the propyl chain.
Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar and less volatile compounds. It typically produces protonated molecules [M+H]⁺ or sodiated molecules [M+Na]⁺ with minimal fragmentation. This is particularly useful for determining the molecular weight of the parent compound.
Tandem Mass Spectrometry (MS/MS): MS/MS is a powerful technique for structural elucidation and quantification, especially in complex mixtures. In MS/MS, a specific ion (e.g., the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information and allows for highly selective and sensitive quantification of the target compound and its metabolites in biological matrices like plasma and urine. nih.govresearchgate.netnih.gov For example, LC-MS/MS methods have been developed for the quantification of related phenolic compounds and their metabolites. nih.govnih.gov The fragmentation patterns can help to identify the structure of metabolites formed through processes like hydroxylation or conjugation. mdpi.com
A summary of key mass spectrometry data for the related compound propyl acetate is provided below.
| Ionization Mode | Key Fragments (m/z) |
| EI-MS | 43 (base peak), 61, 73 restek.com |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis of this compound
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the structural features of organic molecules like this compound.
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the hydroxyl (-OH) group, the ester group (-COO-), and the aromatic benzene ring. The IR spectrum provides a unique fingerprint, resulting from the complex vibrations of the entire molecule. docbrown.info
The characteristic absorption bands expected in the IR spectrum of this compound are detailed in the table below. The phenolic O-H stretch is typically broad due to hydrogen bonding. The ester C=O stretch is a strong, sharp band, and the C-O stretches associated with the ester linkage are also prominent. The aromatic ring gives rise to characteristic C-H and C=C stretching vibrations.
Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |
|---|---|---|---|
| Phenolic -OH | O-H Stretch | 3500 - 3200 | Broad |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to weak |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |
| Ester C=O | C=O Stretch | 1750 - 1735 | Strong, sharp |
| Aromatic C=C | C=C Stretch | 1600 - 1450 | Multiple medium to weak bands |
| Ester C-O | C-O Stretch | 1300 - 1000 | Two strong bands |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The primary chromophore in this compound is the substituted benzene ring. The presence of the hydroxyl group (-OH) and the alkyl acetate substituent influences the wavelength of maximum absorption (λmax). The hydroxyl group, an auxochrome, typically causes a bathochromic (red) shift in the absorption bands of the benzene ring. Theoretical studies on structurally related molecules, such as 3-hydroxyflavone, show that solvent polarity can also affect the absorption spectra, with polar solvents often causing shifts in the electronic transition energies. nih.gov
Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption Data for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent Effects |
|---|
Hyphenated Techniques for Comprehensive Analysis of this compound
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds. nih.gov For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most relevant hyphenated techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govrjptonline.org In GC, compounds are separated based on their volatility and interaction with a stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern. nih.gov Due to the polar phenolic hydroxyl group, derivatization of this compound, for instance by silylation, may be employed to increase its volatility and improve chromatographic performance. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly suited for compounds that are non-volatile or thermally unstable. researchgate.net LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common interface that allows for the gentle ionization of molecules like this compound directly from the liquid phase. researchgate.netnih.gov The use of tandem mass spectrometry (LC-MS/MS) can further enhance specificity and sensitivity, enabling precise quantification and detailed structural analysis through collision-induced dissociation of selected ions. nih.gov
The choice between GC-MS and LC-MS often depends on the sample matrix and the analytical objective. LC-MS generally offers higher sensitivity and is more suitable for analyzing the compound in complex biological matrices without derivatization. researchgate.net
Table 3: Comparison of Hyphenated Techniques for the Analysis of this compound
| Technique | Principle | Sample Requirements | Information Obtained |
|---|---|---|---|
| GC-MS | Separates volatile compounds followed by mass analysis. nih.gov | Must be volatile and thermally stable. Derivatization may be needed. nih.gov | Retention time, molecular ion peak, and fragmentation pattern for structural identification. |
| LC-MS | Separates compounds in liquid phase followed by mass analysis. researchgate.net | Soluble in a suitable mobile phase. Ideal for non-volatile compounds. | Retention time, molecular ion peak, and (with MS/MS) detailed structural fragments. nih.gov |
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Future Perspectives and Interdisciplinary Research Avenues for 3 4 Hydroxyphenyl Propyl Acetate
The exploration of novel chemical compounds is fundamental to scientific advancement across numerous disciplines. 3-(4-hydroxyphenyl)propyl acetate (B1210297), a molecule possessing both a phenolic hydroxyl group and an ester functional group, stands as a compound of interest with significant, yet largely untapped, potential. This article delves into the future research perspectives for this compound, focusing on its integration into systems biology, its prospective applications in materials science, the methodological advancements that could propel its study, and the key research questions that remain unanswered.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-hydroxyphenyl)propyl acetate in laboratory settings?
- Methodological Answer : The compound can be synthesized via esterification of 3-(4-hydroxyphenyl)propan-1-ol with acetic anhydride under acidic catalysis. Key steps include protecting the phenolic hydroxyl group (e.g., using acetyl or benzyl groups) to prevent side reactions during ester formation. Reaction optimization should involve monitoring pH, temperature (e.g., 60–80°C), and stoichiometric ratios via thin-layer chromatography (TLC) or HPLC . Post-synthesis, deprotection under mild conditions (e.g., catalytic hydrogenation for benzyl groups) ensures high purity.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of spectroscopic techniques:
- NMR : Analyze H and C spectra to confirm ester carbonyl resonance (~170–175 ppm) and aromatic proton signals (6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 222.1 for CHO).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths and angles .
Advanced Research Questions
Q. What methodological considerations are critical when designing experiments to study the enzymatic interactions of this compound?
- Methodological Answer :
- Enzyme Assays : Use kinetic studies (e.g., Michaelis-Menten plots) with purified enzymes (e.g., esterases or oxidoreductases) to determine substrate specificity and inhibition constants (). Monitor reaction progress via UV-Vis spectroscopy (e.g., NADH depletion at 340 nm for oxidoreductases) .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to active sites, guiding mutagenesis experiments to validate interaction hotspots .
- Contradiction Resolution : Cross-validate in vitro results with in silico predictions to address discrepancies in activity data .
Q. How can factorial design be applied to optimize the reaction yield of this compound synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Implement a 2 factorial design to assess variables like temperature (X), catalyst concentration (X), and reaction time (X). Use ANOVA to identify significant factors and interactions. For example, a central composite design (CCD) can model non-linear relationships and pinpoint optimal conditions .
- Response Surface Methodology (RSM) : Generate contour plots to visualize the interplay between variables and maximize yield (>90%) while minimizing byproducts .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives across studies?
- Methodological Answer :
- Cross-Platform Validation : Compare NMR and IR spectra with computational predictions (e.g., DFT calculations for chemical shifts) to identify anomalies caused by solvent effects or impurities .
- Batch Reproducibility : Replicate synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate environmental variables affecting spectral reproducibility .
Q. How is this compound utilized as a precursor in bioactive compound synthesis?
- Methodological Answer :
- Functionalization : Introduce substituents (e.g., halogenation at the para position) via electrophilic aromatic substitution. Monitor regioselectivity using directing group principles .
- Biological Evaluation : Screen derivatives for antioxidant activity via DPPH radical scavenging assays or antimicrobial potency against model organisms (e.g., E. coli or S. aureus) .
Methodological Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
